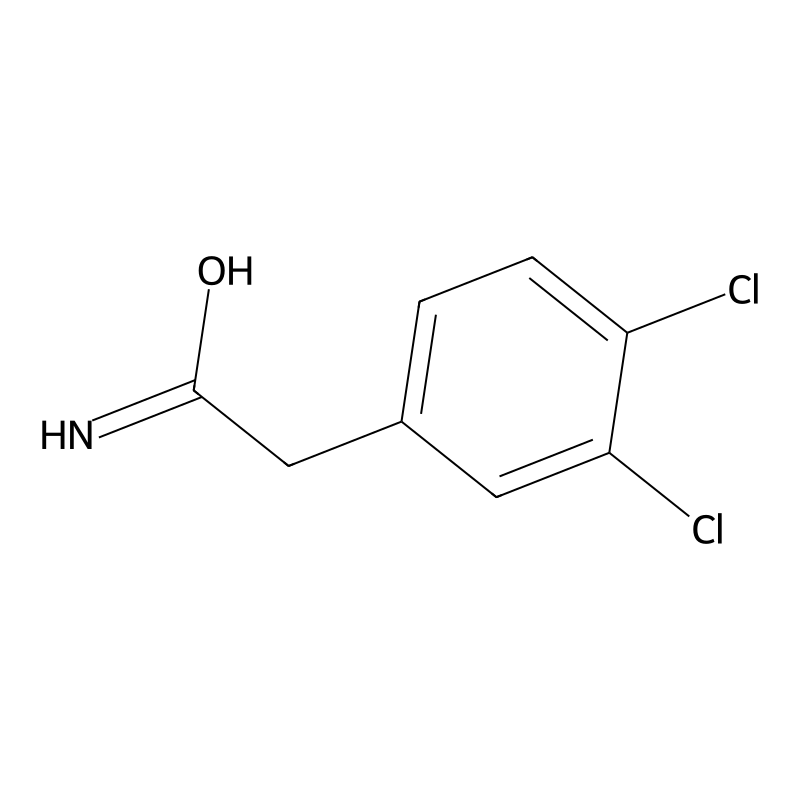

2-(3,4-Dichlorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Microwave Assisted Synthesis

Scientific Field: Organic Chemistry, Medicinal Chemistry, Materials Science.

Summary of the Application: This study explores the microwave-assisted synthesis of acetamide derivative compounds, including 2-chloro-N-(3,4-dichlorophenyl)acetamide.

Methods of Application: The synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide is based on the reaction between 3,4-dichloroaniline, triethylamine, chloroacetyl chloride, and benzene.

Results or Outcomes: The synthesized compound was determined by spectrum characterization.

Anti-inflammatory Agents

Scientific Field: Medicinal Chemistry, Pharmacology.

Summary of the Application: 2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme.

Methods of Application: The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide.

Antiviral Agents

Summary of the Application: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents.

Methods of Application: The method for the synthesis of these compounds is based on the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives.

2-(3,4-Dichlorophenyl)acetamide is a chemical compound characterized by the presence of a dichlorophenyl group attached to an acetamide functional group. Its chemical structure features a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, which significantly influences its chemical properties and biological activities. The compound has the molecular formula C9H8Cl2N and is known for its potential applications in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The acetamide group can participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms on the phenyl ring.

- Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Reduction Reactions: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are influenced by the specific conditions and reagents used, leading to diverse products depending on the reaction pathway.

Research indicates that 2-(3,4-Dichlorophenyl)acetamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and its interactions with various biological targets. The presence of chlorine substituents enhances its ability to interact with enzymes and receptors, potentially modulating their activity. This compound's pharmacological profile makes it a candidate for further investigation in therapeutic applications.

The synthesis of 2-(3,4-Dichlorophenyl)acetamide typically involves several steps:

- Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride or a similar precursor.

- Amidation Reaction: The acyl chloride is reacted with ammonia or an amine in a solvent such as dichloromethane or ether to form the acetamide.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity.

Alternative methods may include microwave-assisted synthesis, which can reduce reaction times and improve yields.

2-(3,4-Dichlorophenyl)acetamide has several applications across different fields:

- Pharmaceuticals: It is investigated for its potential use as an anti-inflammatory and analgesic agent.

- Agrochemicals: The compound may serve as an intermediate in the synthesis of herbicides or pesticides due to its biological activity against plant pathogens.

- Chemical Research: It acts as a building block in organic synthesis for developing more complex molecules.

Studies on the interactions of 2-(3,4-Dichlorophenyl)acetamide with various biological targets are ongoing. It has been shown to affect enzyme activity, particularly those involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 2-(3,4-Dichlorophenyl)acetamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-N-(2-chlorophenyl)acetamide | Contains two chlorines but lacks the dichloro substitution | May have different reactivity due to fewer chlorine atoms |

| 2-Chloro-N-(4-chlorophenyl)acetamide | Chlorine at position 4 only | Altered biological activity compared to dichloro variant |

| N-(3,4-Dichlorophenyl)acetamide | Similar phenyl substitution but lacks the second chlorine | Potentially different pharmacological properties |